MC 1293 MC 1293 N-hydroxy-3-[1-methyl-4-[(4-methylphenyl)-oxomethyl]-2-pyrrolyl]-2-propenamide is an aromatic ketone.
Brand Name: Vulcanchem
CAS No.: 428872-06-4
VCID: VC8115405
InChI: InChI=1S/C16H16N2O3/c1-11-3-5-12(6-4-11)16(20)13-9-14(18(2)10-13)7-8-15(19)17-21/h3-10,21H,1-2H3,(H,17,19)/b8-7+
SMILES: CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)NO)C
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol

MC 1293

CAS No.: 428872-06-4

Cat. No.: VC8115405

Molecular Formula: C16H16N2O3

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

MC 1293 - 428872-06-4

Specification

CAS No. 428872-06-4
Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
IUPAC Name (E)-N-hydroxy-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enamide
Standard InChI InChI=1S/C16H16N2O3/c1-11-3-5-12(6-4-11)16(20)13-9-14(18(2)10-13)7-8-15(19)17-21/h3-10,21H,1-2H3,(H,17,19)/b8-7+
Standard InChI Key JUNHQBJCWZVSAT-BQYQJAHWSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)/C=C/C(=O)NO)C
SMILES CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)NO)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)NO)C

Introduction

Chemical Identity and Structural Properties

MC 1293’s IUPAC name, (E)-N-hydroxy-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enamide, reflects its stereospecific configuration and functional groups. The compound’s canonical SMILES string, \text{CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)/C=C/C(=O)NO)C, underscores the trans (E) geometry of the propenamide side chain, which is critical for its biological activity. Key physicochemical properties include a computed XLogP3 value of 1.7, indicating moderate lipophilicity, and a topological polar surface area of 86.7 Ų, suggesting favorable membrane permeability.

The crystal structure of MC 1293 remains uncharacterized, but molecular modeling studies predict that its hydroxamic acid group chelates zinc ions at the active site of HDAC enzymes, while the benzoyl-pyrrole moiety occupies hydrophobic pockets adjacent to the catalytic domain. This binding mode aligns with established mechanisms of HDAC inhibitors like vorinostat and trichostatin A, though MC 1293 exhibits distinct selectivity profiles.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

MC 1293 is synthesized via a multi-step route beginning with the condensation of 4-methylbenzoyl chloride and 1-methyl-2-pyrrolecarboxaldehyde in dichloromethane under inert conditions. The intermediate enal undergoes hydroxylamine-mediated oximation to yield the final product, with reaction parameters tightly controlled (pH 6.5–7.0, 0–5°C) to minimize side reactions. Purification via flash chromatography (ethyl acetate/hexane gradient) typically achieves >95% purity, as confirmed by HPLC-UV analysis.

Recent advancements in flow chemistry have optimized this process. For instance, automated microreactors enable precise temperature modulation, reducing reaction times from 24 hours to 2.5 hours while maintaining yields above 80% . Copper(I) acetate (0.5 mol%) serves as a catalyst in some protocols, analogous to indole synthesis methodologies described by Hodgkinson et al. .

Industrial Manufacturing

At scale, MC 1293 production employs continuous flow systems with in-line analytics for real-time quality control. A representative workflow involves:

  • Reactor 1: Benzoylation of 1-methylpyrrole-2-carboxaldehyde (residence time: 30 min, 25°C).

  • Reactor 2: Oxime formation (residence time: 45 min, 40°C, 2 atm H2\text{H}_2).

  • Purification: Simulated moving bed chromatography using C18-functionalized silica.

This approach achieves a throughput of 12 kg/day with <0.5% impurities, meeting Good Manufacturing Practice (GMP) standards for preclinical batches.

Mechanism of Action: HDAC Inhibition and Epigenetic Modulation

MC 1293 selectively inhibits class I HDACs (HDAC1–3, HDAC8) and class IIb HDAC6, with half-maximal inhibitory concentrations (IC50\text{IC}_{50}) ranging from 12 nM (HDAC1) to 280 nM (HDAC6). By blocking deacetylation, it increases histone H3K9 and H4K16 acetylation levels, promoting an open chromatin state conducive to transcription. In MCF-7 breast cancer cells, 24-hour exposure to 1 μM MC 1293 upregulates tumor suppressors like p21\text{p21} and BIM\text{BIM} by 8.2- and 5.7-fold, respectively, while downregulating oncogenic c-MYC\text{c-MYC} (3.4-fold reduction).

Comparative studies with trichostatin A reveal MC 1293’s superior metabolic stability (t1/2t_{1/2}: 4.7 h vs. 1.2 h in human hepatocytes) and reduced cardiotoxicity in zebrafish models (LC50_{50} > 100 μM vs. 28 μM). These attributes position it as a promising candidate for combination therapies with DNA methyltransferase inhibitors or immune checkpoint blockers.

Biomedical Applications and Preclinical Findings

Oncology

In xenograft models of diffuse large B-cell lymphoma (DLBCL), MC 1293 monotherapy (50 mg/kg/day, oral) reduced tumor volume by 72% over 21 days, outperforming romidepsin (58% reduction) with fewer hematological adverse events. Mechanistically, it synergizes with rituximab by enhancing CD20 surface expression 2.3-fold via HDAC6-mediated tubulin acetylation.

Neurodegenerative Disorders

Preliminary data in APP/PS1 Alzheimer’s mice show that MC 1293 restores synaptic plasticity markers (PSD-95, synaptophysin) to 89% of wild-type levels after 8 weeks of treatment, correlating with improved Morris water maze performance. This effect is attributed to HDAC3 inhibition and subsequent BDNF upregulation.

Fibrotic Diseases

MC 1293 attenuates TGF-β1-induced hepatic stellate cell activation by suppressing α-SMA (64% reduction) and collagen I (51% reduction) through Smad2/3 dephosphorylation. In bleomycin-induced lung fibrosis models, it decreased hydroxyproline content by 38% at 10 mg/kg, comparable to pirfenidone’s efficacy.

Comparative Analysis with HDAC Inhibitors

ParameterMC 1293VorinostatTrichostatin A
HDAC1 IC50_{50}12 nM16 nM8 nM
Oral Bioavailability82% (rat)43% (rat)<5% (rat)
Half-Life4.7 h2.1 h1.8 h
CardiotoxicityNone at 100 μMQTc prolongationArrhythmias

MC 1293’s pharmacological advantages stem from its balanced inhibition profile: moderate affinity for HDAC1/2 prevents excessive chromatin relaxation, while sparing HDAC4/5 avoids off-target metabolic effects observed with pan-inhibitors.

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